
3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate is an organic compound with the molecular formula C21H33NO3 It is a derivative of benzoic acid, featuring a pentyloxy group and a 2-methylpiperidin-1-yl propyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate typically involves the esterification of 4-pentoxybenzoic acid with 3-(2-methylpiperidin-1-yl)propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The process involves:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ester group, potentially converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including interactions with various biological targets.
Medicine: Explored for its potential pharmacological properties, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The piperidine ring can interact with biological membranes or proteins, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methylpiperidin-1-yl)propyl 4-methoxybenzoate
- 3-(2-Methylpiperidin-1-yl)propyl 4-ethoxybenzoate
- 3-(2-Methylpiperidin-1-yl)propyl 4-butoxybenzoate
Uniqueness
3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate is unique due to its specific combination of a pentyloxy group and a 2-methylpiperidin-1-yl propyl ester moiety. This structure imparts distinct physicochemical properties and potential biological activities compared to its analogs with shorter alkoxy chains.
Propiedades
Número CAS |
64050-37-9 |
|---|---|
Fórmula molecular |
C21H33NO3 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)propyl 4-pentoxybenzoate |
InChI |
InChI=1S/C21H33NO3/c1-3-4-7-16-24-20-12-10-19(11-13-20)21(23)25-17-8-15-22-14-6-5-9-18(22)2/h10-13,18H,3-9,14-17H2,1-2H3 |
Clave InChI |
LUEYGEDBAGAETN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)
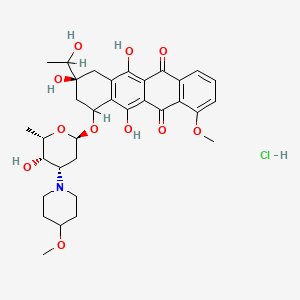
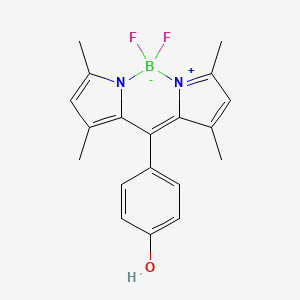
![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B15347903.png)

![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
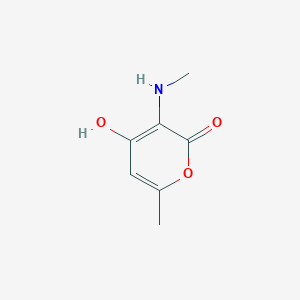

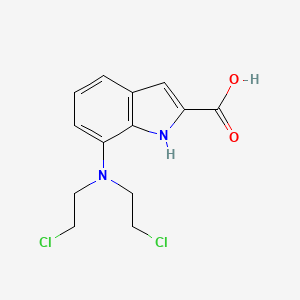
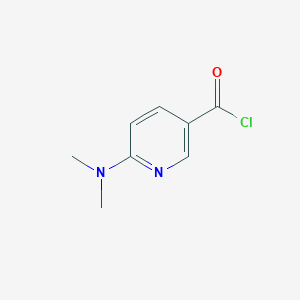
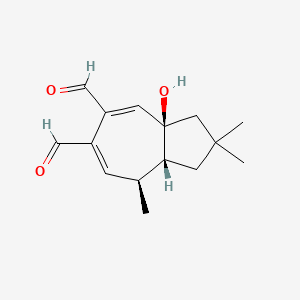
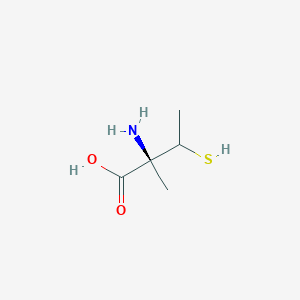

![1-(Diethylamino)-3-[2-(diethylamino)-1-[[(2-ethylpentyl)oxy]methyl]ethoxy]propan-2-OL dihydrochloride](/img/structure/B15347974.png)
